molecular formula C12H19NO5 B14098857 Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

Cat. No.: B14098857
M. Wt: 257.28 g/mol
InChI Key: SBHCMPIMRNJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is a chemical compound with the molecular formula C12H21NO5. This compound is known for its unique structure, which includes a pyrrole ring substituted with ethoxycarbonyl and hydroxy groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate typically involves the reaction of 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of ethoxycarbonyl and hydroxy groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

ethoxycarbonyl 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

InChI

InChI=1S/C12H19NO5/c1-6-17-10(15)18-9(14)8-7-11(2,3)13(16)12(8,4)5/h7,16H,6H2,1-5H3

InChI Key

SBHCMPIMRNJKEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=O)C1=CC(N(C1(C)C)O)(C)C

Origin of Product

United States

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